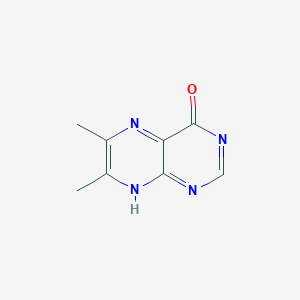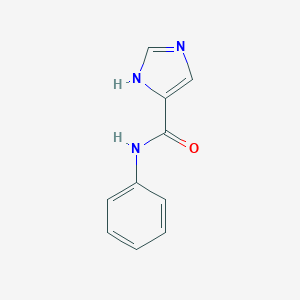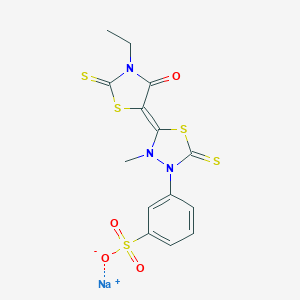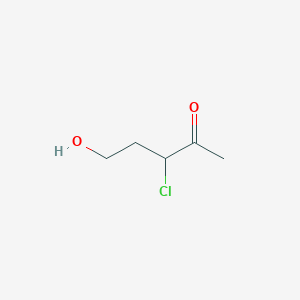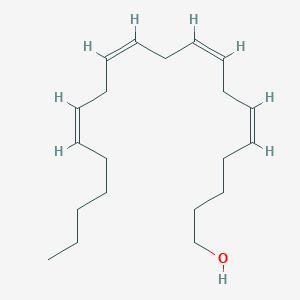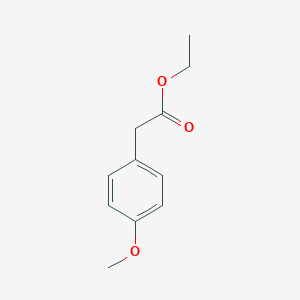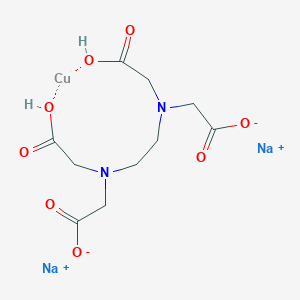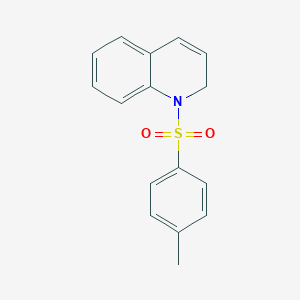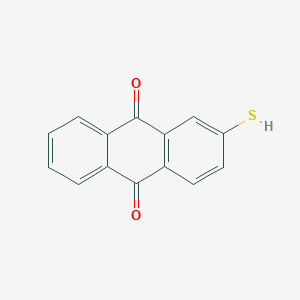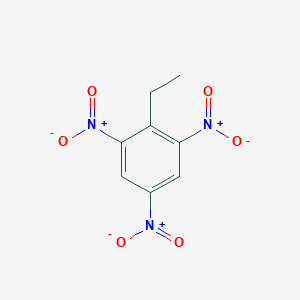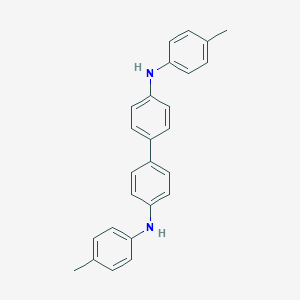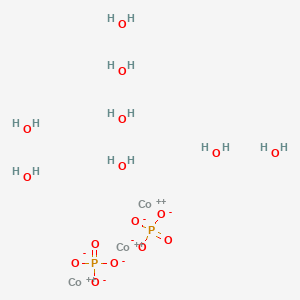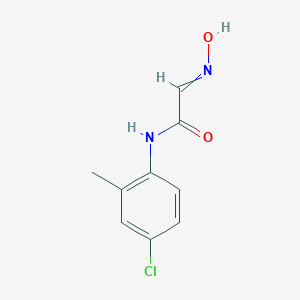![molecular formula C11H14ClNO2S B079413 Piperidine, 1-[(4-chlorophenyl)sulfonyl]- CAS No. 22771-98-8](/img/structure/B79413.png)
Piperidine, 1-[(4-chlorophenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-[(4-chlorophenyl)sulfonyl]- (also known as PCS) is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative of piperidine and has been found to have various biological activities.
Wirkmechanismus
The mechanism of action of PCS is not fully understood. However, it has been suggested that it inhibits the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. It has also been found to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
PCS has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. It has also been found to have anti-viral properties, particularly against HIV.
Vorteile Und Einschränkungen Für Laborexperimente
PCS has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to have a wide range of biological activities. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can make it difficult to study its effects in animal models.
Zukünftige Richtungen
There are several future directions for research on PCS. One area of interest is its potential use as a therapeutic agent for cancer and viral infections. Another area of interest is its role in the regulation of gene expression, particularly in the context of epigenetic modifications. Additionally, further studies are needed to fully understand the mechanism of action of PCS and its effects on various biological systems.
Conclusion:
In conclusion, PCS is a chemical compound that has been widely used in scientific research due to its various biological activities. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, and has been used as a tool for studying the role of sulfonamides in biological systems. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
PCS can be synthesized by reacting piperidine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification.
Wissenschaftliche Forschungsanwendungen
PCS has been extensively used in scientific research due to its various biological activities. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used as a tool for studying the role of sulfonamides in biological systems.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLYJFLDDJOJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359475 |
Source


|
| Record name | Piperidine, 1-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine, 1-[(4-chlorophenyl)sulfonyl]- | |
CAS RN |
22771-98-8 |
Source


|
| Record name | Piperidine, 1-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

